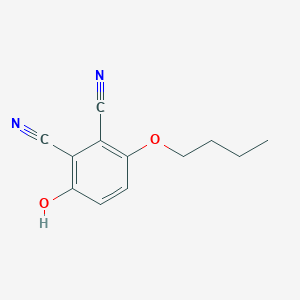
(Dodecylthio)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DODECYLTHIOACETONITRILE is an organic compound with the molecular formula C14H27NS It is characterized by the presence of a dodecylthio group attached to an acetonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: DODECYLTHIOACETONITRILE can be synthesized through the reaction of dodecylthiol with acetonitrile in the presence of a base. The reaction typically involves the nucleophilic substitution of the thiol group on the acetonitrile carbon, forming the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of DODECYLTHIOACETONITRILE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: DODECYLTHIOACETONITRILE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the dodecylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted nitriles and amides.
Wissenschaftliche Forschungsanwendungen
DODECYLTHIOACETONITRILE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.
Wirkmechanismus
The mechanism of action of DODECYLTHIOACETONITRILE involves its interaction with molecular targets through its nitrile and thio groups. The nitrile group can act as a nucleophile, participating in various chemical reactions, while the thio group can form strong interactions with metal ions and other electrophiles. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
DODECYLTHIOACETONITRILE vs. DODECYLTHIOETHANOL: Both compounds contain a dodecylthio group, but DODECYLTHIOACETONITRILE has a nitrile group, making it more reactive in nucleophilic substitution reactions.
DODECYLTHIOACETONITRILE vs. DODECYLTHIOACETIC ACID: The presence of a nitrile group in DODECYLTHIOACETONITRILE makes it more versatile in organic synthesis compared to the carboxylic acid group in DODECYLTHIOACETIC ACID.
Uniqueness: DODECYLTHIOACETONITRILE’s unique combination of a long alkyl chain, a thio group, and a nitrile group makes it a valuable compound in various chemical reactions and applications. Its ability to undergo multiple types of reactions and form diverse products highlights its versatility and importance in scientific research .
Eigenschaften
CAS-Nummer |
51956-42-4 |
|---|---|
Molekularformel |
C14H27NS |
Molekulargewicht |
241.44 g/mol |
IUPAC-Name |
2-dodecylsulfanylacetonitrile |
InChI |
InChI=1S/C14H27NS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h2-11,13-14H2,1H3 |
InChI-Schlüssel |
INBMWUQPDJOXCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)



![2-[2-[4-[(2-Cyanoethyl)ethylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13763000.png)
![7-Phenylbicyclo[4.1.0]heptane](/img/structure/B13763003.png)

![Benzenesulfonamide, 2,5-dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethyl-](/img/structure/B13763007.png)


